molecular formula C12H20O2 B078527 Methyl 2-undecynoate CAS No. 10522-18-6

Methyl 2-undecynoate

Cat. No. B078527
CAS RN: 10522-18-6
M. Wt: 196.29 g/mol
InChI Key: YPUZOJRRZPRXNV-UHFFFAOYSA-N
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Description

Methyl 2-undecynoate belongs to the class of organic compounds known as fatty acid esters . It is a carboxylic ester derivative of a fatty acid . It has a powerful, waxy, green, floral aroma and is used as a flavoring agent .


Molecular Structure Analysis

The molecular formula of Methyl 2-undecynoate is C12H20O2 . Its molecular weight is 196.29 .


Physical And Chemical Properties Analysis

Methyl 2-undecynoate is a colorless oily liquid . It is insoluble in water but soluble in ethanol . Its boiling point is 230°C . The specific gravity is between 0.915-0.921 (20°C) and the refractive index is between 1.443-1.449 (20°C) .

Scientific Research Applications

  • Gas-liquid chromatographic properties of methyl n-undecynoates and cis-undecenoates : A study by Lie Ken Jie & Lam (1974) synthesized all methyl n-undecynoates and cis-undecenoates and investigated their behavior in gas-liquid chromatography. This research is significant for understanding the identification and separation of these isomers.

  • Infrared and Raman studies of methyl undecynoates : Another study by Davies, Jie, & Lam (1975) focused on the infrared and Raman spectra of methyl undecynoates. This research contributes to the understanding of molecular vibrations and structure, particularly in relation to conjugation effects.

  • Thermotropic phase behavior of zinc(II) undecynoates : Nelson, Taylor, & Ellis (2013) explored the molecular structures and thermal behavior of saturated and isomeric zinc(II) undecynoates. Their findings, detailed in their study (Nelson et al., 2013), are important for understanding the properties of these compounds in different phases.

  • Cyclocondensation reactions of methyl undec-10-enoate : Rauf & Jahan (2005) researched the reaction of methyl undec-10-enoate with cyclopentanone and its antimicrobial activity. Their study (Rauf & Jahan, 2005) provides insights into potential pharmaceutical applications.

  • Synthesis of long-chain 2-phthalimido-2H-azirines from acetylenic fatty acid esters : Ansari, Ahmad, & Ahmad (1986) worked on the formation of 2H-azirine derivatives from acetylenic fatty acid esters like methyl 10-undecynoate. Their findings (Ansari et al., 1986) contribute to the field of organic synthesis.

  • Catalytic methylation reactions : Shieh, Dell, & Repic (2001) reported on the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in methylation reactions, highlighting the broader applicability of such catalysts in chemical synthesis (Shieh et al., 2001).

  • Photocatalytic oxidation of organic pollutants : Domínguez et al. (1998) studied photocatalytic oxidation in water treatment, which could have implications for environmental applications (Domínguez et al., 1998).

  • Pheromone synthesis : Mori (2012) focused on the synthesis of methyl (R,E)-2,4,5-tetradecatrienoate and methyl (2E,4Z)-2,4-decadienoate, components of the pheromone of the male dried bean beetle, Acanthoscelides obtectus, from 1-undecyn-3-ol. This research (Mori, 2012) highlights the potential use of methyl 2-undecynoate in pheromone synthesis.

  • Synthesis of triazole fatty acid derivatives : Jie, Pasha, & Alam (1998) synthesized 1,2,3-triazole derivatives from acetylenic fatty acid esters, including methyl 2-undecynoate. Their study (Jie et al., 1998) provides insights into the creation of novel compounds with potential applications in various fields.

  • Fragrance ingredient safety assessment : Api et al. (2019) assessed the safety of butyl 10-undecenoate, including data from methyl undec-10-enoate, for various toxicological endpoints. Their research (Api et al., 2019) is crucial for understanding the safety profile of these compounds in fragrance products.

properties

IUPAC Name

methyl undec-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUZOJRRZPRXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147017
Record name Methyl 2-undecynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid; Powerful, waxy, green, floral aroma
Record name Methyl 2-undecynoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl 2-undecynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 °C. @ 760.00 mm Hg
Record name Methyl 2-undecynoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Methyl 2-undecynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.915-0.921 (20°)
Record name Methyl 2-undecynoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1357/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-undecynoate

CAS RN

10522-18-6
Record name Methyl 2-undecynoate
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Record name Methyl 2-undecynoate
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Record name Methyl 2-undecynoate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289575
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Record name Methyl 2-undecynoate
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Record name METHYL 2-UNDECYNOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9OPD17EP
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Record name Methyl 2-undecynoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030945
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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